Cacalone

Descripción

Historical Context of Isolation and Structural Elucidation

The investigation into Cacalone is intertwined with the study of natural products derived from certain plant genera. Early research in this area focused on isolating and characterizing the chemical constituents responsible for the traditional medicinal uses of these plants. The isolation of this compound, alongside related compounds like cacalol, from plant sources marked a significant step in understanding the phytochemistry of these species. Structural elucidation efforts, often involving spectroscopic techniques such as UV, IR, MS, and Nuclear Magnetic Resonance (NMR) spectroscopy, were crucial in determining the precise arrangement of atoms within the this compound molecule. researchgate.net Studies on the genus Cacalia contributed to the initial isolation and structural assignment of this compound and its epimer, epi-Cacalone. researchgate.net Further research, including comparisons of physical and chemical properties between isomers and their derivatives, helped to establish the stereochemistry of these compounds. researchgate.net

Natural Occurrence and Botanical Sources within the Asteraceae Family

This compound is primarily found in plants belonging to the Asteraceae family, also known as the composite family. thesouloftheearth.com This is one of the largest families of flowering plants, containing nearly 24,000 species distributed globally. thesouloftheearth.com Within the Asteraceae family, species of the genus Psacalium have been identified as notable sources of this compound. Psacalium decompositum, a wild herb native to the pine forests of Northwest Mexico, is particularly recognized for containing cacalolides, including this compound and epi-Cacalone, in its roots and rhizomes. nih.govbris.ac.uk Psacalium peltatum is also reported to synthesize cacalolides such as cacalol, this compound, and maturine. nih.gov The presence of this compound has also been demonstrated in other plants of the genus Cacalia. researchgate.netbris.ac.uk These plants have been traditionally used in folk medicine, which prompted the chemical investigations leading to the isolation of compounds like this compound. nih.gov

A summary of botanical sources is presented in the table below:

| Botanical Source | Family | Parts Used for Isolation |

| Psacalium decompositum | Asteraceae | Roots and rhizomes |

| Psacalium peltatum | Asteraceae | Not specified (synthesizes cacalolides) |

| Cacalia delphiniifolia | Asteraceae | Not specified |

| Ligularia virgaurea | Asteraceae | Roots |

| Ligularia cyathiceps | Asteraceae | Not specified |

| Ligularia sibirica | Asteraceae | Not specified |

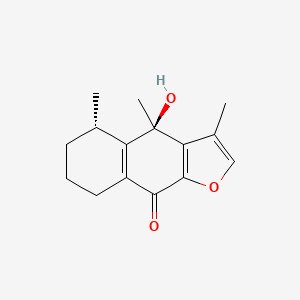

Classification and Structural Features within Sesquiterpenoids

This compound is classified as a sesquiterpenoid. nih.govctdbase.orgnih.gov Sesquiterpenoids are a large class of terpenes that are composed of three isoprene units and typically have a molecular formula of C₁₅H₂₄ in their basic hydrocarbon form. ctdbase.orgwikipedia.org Biochemical modifications, such as oxidation or rearrangement, lead to the diverse structures of sesquiterpenoids, which can be acyclic, monocyclic, bicyclic, or tricyclic. wikipedia.orgmdpi.com this compound has the molecular formula C₁₅H₁₈O₃. nih.govebi.ac.uk Its structure features a tricyclic framework that includes a benzofuran moiety. vulcanchem.com Specifically, it is described as having a core structure based on a naphthofuran skeleton. vulcanchem.comfoodb.ca The systematic IUPAC name for this compound is (5S)-4-hydroxy-3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f] nih.govbenzofuran-9-one. nih.gov Another reported IUPAC name is (4R,5S)-4-hydroxy-3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f] nih.govbenzofuran-9-one, indicating specific stereochemistry at positions 4 and 5. this compound is structurally related to other cacalolides found in the same plant sources, such as cacalol and epithis compound. nih.govbris.ac.uk These compounds often share a similar furanoeremophilane skeleton, which undergoes rearrangement to form the structure observed in this compound and cacalol. nih.gov

Key structural features of this compound include:

Three isoprene units (characteristic of sesquiterpenoids). ctdbase.orgwikipedia.org

A tricyclic ring system. vulcanchem.com

A benzofuran core structure. vulcanchem.com

Methyl substituents. nih.gov

A hydroxyl group. nih.gov

A ketone group. nih.gov

The molecular weight of this compound is approximately 246.30 g/mol . nih.govebi.ac.uk Its structure contributes to its physical and chemical properties, which are subject to ongoing research. ontosight.ai

Propiedades

IUPAC Name |

(4R,5S)-4-hydroxy-3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f][1]benzofuran-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-8-5-4-6-10-11(8)15(3,17)12-9(2)7-18-14(12)13(10)16/h7-8,17H,4-6H2,1-3H3/t8-,15+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNQNPHIASWXBS-VXJOIVPMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2=C1C(C3=C(C2=O)OC=C3C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCC2=C1[C@@](C3=C(C2=O)OC=C3C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways of Cacalone

Proposed Biogenetic Routes and Key Precursors

Cacalone is a furotetralin derivative, suggesting its biogenesis likely involves the cyclization and modification of a sesquiterpene precursor. While specific detailed pathways for this compound biosynthesis are not extensively elucidated in the provided search results, its classification as a sesquiterpenoid implies its origin from farnesyl pyrophosphate (FPP). ctdbase.org Other cacalolides, such as cacalol, are also sesquiterpenes isolated from Psacalium decompositum. researchgate.netscielo.org.mxresearchgate.netresearchgate.netresearchgate.net Studies on the synthesis of cacalol, a related compound, provide some insight into the potential structural transformations involved in this class of molecules. researchgate.netscielo.org.mxresearchgate.net The core structure of this compound features a benzofuran ring system fused to a tetrahydronaphthalene derivative. vulcanchem.com The biosynthesis of related sesquiterpene lactones in Asteraceae species often involves precursors like germacrolides. slideheaven.comdntb.gov.ua

Enzymatic Transformations and Catalytic Mechanisms

The conversion of FPP to the specific furotetralin skeleton of this compound would involve a series of enzymatic reactions, including cyclization, oxidation, and rearrangement steps. While the specific enzymes involved in this compound biosynthesis are not explicitly detailed in the search results, the biosynthesis of other natural products with complex structures involves various classes of enzymes such as cyclases, oxygenases (e.g., cytochrome P450 monooxygenases), dehydrogenases, and methyltransferases. youtube.comnih.govnih.gov For instance, cytochrome P450 enzymes are known to catalyze regio-specific oxidations in the biosynthesis of other complex molecules. nih.gov The formation of the furan ring and the specific oxidation pattern observed in this compound would be catalyzed by such specialized enzymes. The metabolic pathways of this compound in biological systems have been reported to involve hydroxylation of methyl groups and glucuronidation of the phenolic hydroxyl group. vulcanchem.com

Genetic Basis for Biosynthetic Gene Clusters

Natural product biosynthetic genes are often organized into gene clusters (BGCs) in the genome. wikipedia.orgnih.govnih.govfrontiersin.orgplos.org These clusters typically contain genes encoding the core biosynthetic enzymes, tailoring enzymes, regulatory proteins, and transporters necessary for the production of a specific compound or a group of related compounds. wikipedia.orgplos.org While the specific biosynthetic gene cluster for this compound has not been identified in the provided information, the existence of cacalolides as a group of related sesquiterpenoids in Psacalium species suggests that the genes responsible for their biosynthesis might be organized in such clusters. nih.govmdpi.commdpi.comresearchgate.netmdpi.com Genome mining approaches are increasingly used to identify potential BGCs for natural products. wikipedia.orgfrontiersin.org

Chemoenzymatic and Biotechnological Approaches to Biosynthesis

Chemoenzymatic synthesis combines chemical and enzymatic steps to synthesize target molecules. nih.govnih.govchemrxiv.orgrsc.orgrsc.org This approach can leverage the specificity and efficiency of enzymes for particular transformations that are challenging to achieve through purely chemical methods. Biotechnological approaches, including the use of microbial cell factories and heterologous expression of biosynthetic gene clusters, are also being explored for the sustainable production of natural products. nih.govfrontiersin.org While specific examples of chemoenzymatic or biotechnological synthesis of this compound were not found, these methods are being applied to the synthesis of other complex natural products and could potentially be applied to this compound once its biosynthetic pathway and relevant enzymes are fully characterized. nih.govnih.govchemrxiv.orgrsc.orgrsc.org The use of engineered enzymes and substrate promiscuity in polyketide synthesis, a related class of natural products, highlights the potential of these approaches. nih.gov

Synthesis of Cacalone Analogues and Derivatives

Functional Group Derivatization and Scaffold Hybridization

Functional group derivatization involves the modification or introduction of specific chemical groups onto the Cacalone scaffold libretexts.orgrsc.orgmdpi.com. This can include reactions such as esterification, amidation, alkylation, or halogenation at various positions of the molecule. These modifications can influence properties like polarity, hydrogen bonding capacity, and reactivity. Scaffold hybridization, on the other hand, involves combining the this compound structure with other chemical scaffolds to create novel hybrid molecules nih.govnih.gov. This strategy can lead to compounds with combined properties of the parent structures or entirely new characteristics. The synthesis of this compound derivatives suggests that such derivatization approaches have been explored scispace.comrsc.org.

Preparation of Bioisosteres for Enhanced Molecular Interactions

Bioisosterism is a strategy used in chemical synthesis to replace a functional group or a part of a molecule with another that has similar physical and chemical properties, aiming to produce similar biological effects or to improve properties like metabolic stability, bioavailability, or selectivity drughunter.com. The preparation of bioisosteres for a compound like this compound would involve identifying key functional groups or structural motifs within this compound and synthesizing analogues where these parts are replaced by their bioisosteric equivalents nih.govresearchgate.netbeilstein-journals.orgchemrxiv.org. This can lead to enhanced molecular interactions with target receptors or enzymes, potentially improving efficacy or reducing off-target effects.

Library Synthesis and Combinatorial Approaches

Library synthesis and combinatorial approaches are powerful methods for generating a large number of diverse compounds in an efficient manner fortunepublish.comimperial.ac.ukresearchgate.netslideshare.net. These techniques are particularly useful in the discovery phase of chemical research to explore a wide chemical space around a core scaffold like this compound. Combinatorial chemistry allows for the simultaneous synthesis of multiple compounds by varying building blocks at different positions of the molecule fortunepublish.comslideshare.net. Natural product-like combinatorial libraries have been developed, suggesting that this approach can be applied to structures derived from natural sources such as sesquiterpenes like this compound researchgate.net. Techniques such as solid-phase synthesis and parallel synthesis are commonly employed in combinatorial library generation imperial.ac.uk.

Structure-activity Relationship Sar and Structure-property Relationship Spr Studies

Impact of Stereochemistry on Biological Modulation

The stereochemistry of cacalone and its epimers plays a significant role in their biological modulation. This compound (also referred to as this compound (2a)) and its epimer, epithis compound (2b), have been isolated and studied. researchgate.netnih.gov The stereochemistry at specific chiral centers, such as C5, has been investigated, with the (S) configuration reported for this compound acetate, a related compound. ncsu.edu The observation that this compound and epithis compound were inactive in antihyperglycemic assays, in contrast to the activity shown by the 3-hydroxycacalolide epimers (1a and 1b) with assigned relative stereochemistry (3R,5S and 3S,5S respectively), provides compelling evidence for the impact of stereochemistry on biological activity within this class of sesquiterpenes. researchgate.netnih.gov The presence of different epimers with varying biological profiles emphasizes that the precise three-dimensional arrangement of atoms is crucial for recognition and interaction with biological targets.

Computational Approaches in SAR Elucidation (e.g., QSAR, Molecular Docking)

Computational approaches have been employed to gain further insights into the SAR and SPR of this compound and related compounds. Bioinformatics properties of this compound, cacalol, cacalol acetate, and maturin acetate have been evaluated using software tools like Osiris DataWarrior and Molinspiration. nih.govnih.govnih.gov These analyses can provide calculated physicochemical descriptors that are useful in predicting potential biological activities and pharmacokinetic properties. Furthermore, molecular docking studies have been utilized to explore the potential interactions of related cacalol derivatives, such as 2-nitrocacalol acetate, with enzymes like acetylcholinesterase (AChE). unirioja.es These docking simulations can predict binding affinities and identify key interaction types, such as hydrogen bonds and hydrophobic interactions, between the ligand and the target protein. unirioja.es While direct QSAR models specifically developed for this compound's activities were not prominently detailed in the search results, the application of these computational techniques to closely related sesquiterpenes indicates their value in understanding the structural features that govern the biological actions of this compound class.

Conformational Analysis and its Influence on Activity

Conformational analysis has been conducted for this compound and related furanoeremophilane sesquiterpenes. Studies have indicated that compounds like this compound, epithis compound, and cacalol exist predominantly in one major conformation in solution. researchgate.netnih.gov For these molecules, the conformational analysis revealed that a specific methyl group (H3-12) occupies a pseudoaxial position. researchgate.netnih.gov Understanding the preferred conformation of this compound is vital because the three-dimensional shape of a molecule dictates how it can interact with binding sites on biological macromolecules. Although the direct correlation between the identified major conformation of this compound and its specific biological activities (or lack thereof in certain assays) requires further detailed investigation, the conformational analysis provides a fundamental structural basis for interpreting its biological behavior and for guiding future SAR studies.

Anti-inflammatory Activity of this compound and Cacalol

| Compound | Model | Effect | Reference |

| This compound | Carrageenan-induced rat paw edema | Dose-dependent inhibition | |

| This compound | TPA-induced mouse ear edema | Dose-dependent anti-inflammatory activity | |

| Cacalol | Carrageenan-induced rat paw edema | Dose-dependent inhibition | |

| Cacalol | TPA-induced mouse ear edema | Dose-dependent anti-inflammatory activity |

In both the carrageenan-induced rat paw edema and TPA-induced mouse ear edema models, this compound demonstrated prominent anti-inflammatory activity in a dose-dependent manner. Cacalol also showed dose-dependent inhibition in these models.

Molecular and Cellular Mechanisms of Action

Identification and Validation of Molecular Targets (e.g., proteins, enzymes, receptors)

In silico analysis suggests that cacalone and other cacalolides may interact with molecules involved in the regulation of the immune system. Potential targets identified through network pharmacology approaches include the Fc epsilon receptor (FcεRI), vascular endothelial growth factor receptor 2 (VEGFR2), and intracellular targets such as PI3K-Akt kinases and MAPK kinases. nih.govmdpi.comresearchgate.netresearchgate.net

Experimental studies have demonstrated that this compound can inhibit adenosine triphosphate-sensitive potassium (KATP) channels in rat aortic rings. nih.govmdpi.com This suggests a potential interaction with these ion channels, which are relevant in various physiological processes, including vascular tone regulation. nih.govmdpi.com

Modulation of Intracellular Signaling Pathways (e.g., MAPK, NF-κB, PI3K-AKT)

This compound and related compounds have been shown to influence key intracellular signaling pathways. In silico studies indicate potential interactions with the MAPK signaling pathway and the PI3K-AKT pathway. nih.govmdpi.comresearchgate.netresearchgate.net These pathways are crucial in mediating a wide range of cellular responses, including inflammation, proliferation, and survival.

Research on cacalol acetate, a derivative of cacalol (a related cacalolide), suggests it can regulate the NF-κB signaling pathway, which is central to inflammatory responses. researchgate.netresearchgate.net This modulation is associated with a decrease in the activation of NF-κB, leading to the inhibition of various inflammation mediators. researchgate.netresearchgate.net While this specific finding pertains to cacalol acetate, it provides insight into potential mechanisms within the cacalolide class.

Interventions with Cellular Processes (e.g., cell cycle regulation, apoptosis, autophagy)

Cacalolides, including this compound, have demonstrated effects on cellular processes such as degranulation and apoptosis. Cacalol, a related compound, has shown inhibitory activity on FcεRI-dependent degranulation in mast cells. nih.govmdpi.com This process is critical in allergic responses and inflammation. nih.govmdpi.com

While direct studies on this compound's effects on cell cycle regulation, apoptosis, and autophagy are less detailed in the provided results compared to related compounds like cacalol or other sesquiterpenes, the anti-inflammatory and potential anti-cancer properties attributed to cacalolides suggest involvement in these processes. nih.govdntb.gov.uanih.govpreprints.org For instance, cacalol has been reported to induce apoptosis in breast cancer cells. nih.govdntb.gov.uanih.gov Sesquiterpenes, in general, are known to induce apoptosis, cell cycle arrest, and autophagy in cancer cells through various mechanisms, including modulation of signaling pathways like AKT/mTOR. nih.govfrontiersin.org

Gene Expression Regulation and Transcriptional Effects

The modulation of intracellular signaling pathways like NF-κB, MAPK, and PI3K-AKT by cacalolides suggests potential effects on gene expression. These pathways often converge on transcription factors that regulate the expression of genes involved in inflammation, cell survival, and proliferation. researchgate.netresearchgate.net For example, NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes. researchgate.netresearchgate.net

Studies on store-operated Ca2+ entry (SOCE) through Orai channels in neurons have shown that this process can regulate gene expression profiles through transcription factors like Trithorax-like (Trl) and histone modifiers. elifesciences.orgbiorxiv.orgelifesciences.org While this research focuses on neuronal activity and a different context, it highlights the principle of how intracellular calcium signaling, which can be influenced by compounds interacting with ion channels, can impact gene expression. elifesciences.orgbiorxiv.orgelifesciences.orgbiorxiv.orgnih.gov

Receptor Binding Affinities and Allosteric Modulation

In silico analysis suggests potential interactions of this compound and other cacalolides with receptors such as the Fc epsilon receptor (FcεRI) and VEGFR2. nih.govmdpi.comresearchgate.netresearchgate.net While the precise binding affinities and whether these interactions involve allosteric modulation are not explicitly detailed in the provided information, the predicted interactions suggest a potential for direct binding to these receptors. nih.govmdpi.comresearchgate.netresearchgate.netjax.org

Enzyme Inhibition and Activation Profiles

This compound has been shown to inhibit adenosine triphosphate-sensitive potassium (KATP) channels. nih.govmdpi.com This indicates an inhibitory effect on the enzymatic or channel activity of these proteins. The this compound epimer mixture demonstrated this effect in a concentration-dependent manner. nih.gov

Other cacalolides, such as cacalol, have been reported to inhibit fatty acid synthase (FAS), an enzyme involved in lipid synthesis, which can play a role in cancer cell growth. dntb.gov.uanih.govtandfonline.com This suggests that enzyme inhibition is a relevant mechanism within the cacalolide class.

Data on the inhibitory effects of this compound on KATP channels are summarized in the table below:

| Compound | Target | Concentration (µM) | Effect on Diazoxide-Induced Relaxation | Significance (P-value) | Reference |

| This compound epimer mixture | KATP channels | 100 | Inhibition | < 0.01 | nih.gov |

| Glibenclamide | KATP channels | 10 | Inhibition | Not specified | nih.gov |

Note: The effect was observed in male rat aortic rings precontracted with phenylephrine. nih.gov

Future Research Directions and Therapeutic Implications

Development of More Efficient and Sustainable Synthetic Routes

Developing more efficient and sustainable synthetic routes for Cacalone is an important area for future research. mpg.denih.gov Current methods for obtaining this compound may rely on extraction from natural sources, which can be limited by factors such as plant availability, geographical location, and environmental impact. Exploring novel catalytic strategies, potentially utilizing earth-abundant and non-toxic elements, could lead to faster, more efficient, and environmentally friendly synthesis. mpg.denih.gov Research into innovative synthetic methodologies can ensure a more reliable and scalable supply of this compound and its analogues for further research and potential development. mpg.denih.gov

Optimization of Analogue Design for Selectivity and Potency

Optimization of this compound analogue design is critical to enhance selectivity and potency for specific biological targets. nih.govbiorxiv.orgnuvisan.comnih.govresearchgate.net Structural modifications to the this compound scaffold can lead to the generation of new molecules with improved pharmacological properties. researchgate.net Structure-activity relationship (SAR) studies are essential in this process, guiding the design of analogues with increased affinity for desired targets and reduced interaction with off-targets, thereby minimizing potential side effects. nih.govbiorxiv.orgnuvisan.comnih.govhilarispublisher.com Computational approaches, such as free-energy calculations and cheminformatics tools, can play a significant role in predicting and assessing the binding affinity and selectivity of designed analogues before synthesis. biorxiv.orgnih.govmdpi.comnih.gov

Integration with Systems Biology and Cheminformatics Approaches

Integrating research on this compound with systems biology and cheminformatics approaches will provide a more holistic understanding of its effects. scielo.org.mxmdpi.commdpi.comnih.govdana-farber.orgnih.gov Systems biology can help to understand how this compound interacts with complex biological networks and pathways, moving beyond single-target perspectives. scielo.org.mxmdpi.comdana-farber.orgnih.gov Cheminformatics tools can be utilized for analyzing the chemical space of this compound and its derivatives, predicting potential biological activities, and guiding the selection of compounds for synthesis and testing. plos.orgmdpi.comnih.gov This integration can aid in identifying potential new indications for this compound and understanding its mechanism of action within the context of the entire biological system. scielo.org.mxmdpi.comnih.gov

Prospects for Lead Compound Development and Preclinical Validation

This compound and its promising analogues hold prospects for development as lead compounds for various therapeutic applications. nuvisan.comhilarispublisher.comazolifesciences.comresearchgate.net The process of lead compound development involves refining the properties of initial hits to enhance efficacy, minimize toxicity, and improve pharmacokinetic profiles. nuvisan.comhilarispublisher.comazolifesciences.com Following lead optimization, preclinical validation is necessary, which involves extensive testing in laboratory models and animals to assess safety, efficacy, and pharmacokinetic properties. hilarispublisher.comresearchgate.net While some studies have shown biological activities in vitro and in animal models, further rigorous preclinical studies are required to validate the therapeutic potential of this compound and its optimized analogues and to support potential progression to clinical trials. mdpi.comresearchgate.nethilarispublisher.comresearchgate.net

Emerging Areas of Research and Unexplored Biological Activities

Emerging areas of research for this compound include the exploration of unexplored biological activities. Given its natural origin and the diverse bioactivities observed in related sesquiterpenes, this compound may possess other therapeutic properties yet to be discovered. researchgate.netresearchgate.netscielo.org.mxctdbase.org Research could focus on investigating its potential in areas such as neuroprotection, antiviral activity, or other complex diseases where multi-target modulation might be beneficial. nih.gov Exploring its effects on different cell types and in various disease models using high-throughput screening and phenotypic assays could reveal novel applications and mechanisms of action. nih.gov

Q & A

Q. How should researchers report limitations in studies investigating this compound's environmental stability?

- Methodological Answer : Use STROBE or ARRIVE guidelines to detail limitations (e.g., short-term degradation assays lacking real-world conditions). Propose follow-up studies (e.g., longitudinal field tests) to address gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.